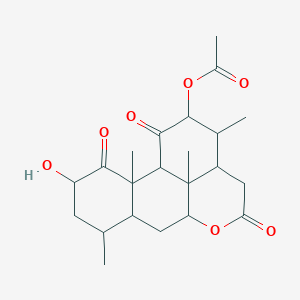
5'-Inosinic acid,2'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Inosinic acid, 2’-deoxy- is a nucleoside monophosphate and a derivative of inosinic acidThis compound is a crucial intermediate in the metabolism of purine nucleotides and plays a significant role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-inosinic acid, 2’-deoxy- typically involves the deamination of deoxyadenosine monophosphate. This process can be catalyzed by enzymes such as deoxyribonucleoside triphosphate pyrophosphohydrolase, which hydrolyzes deoxyinosine triphosphate to release pyrophosphate and 5’-inosinic acid, 2’-deoxy- .
Industrial Production Methods: Industrial production of 5’-inosinic acid, 2’-deoxy- often involves biotechnological approaches, including the use of recombinant microorganisms. For instance, Escherichia coli strains engineered to express specific enzymes can be used to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Inosinic acid, 2’-deoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthosine monophosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are often employed in substitution reactions
Major Products:
Oxidation: Xanthosine monophosphate.
Reduction: Reduced forms of the compound, though less common.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5’-Inosinic acid, 2’-deoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: It plays a role in DNA repair and replication processes.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of flavor enhancers and food additives due to its umami taste .
Wirkmechanismus
The mechanism of action of 5’-inosinic acid, 2’-deoxy- involves its role as an intermediate in purine metabolism. It is converted into inosine monophosphate, which can then be further metabolized into other purine nucleotides. This compound interacts with various enzymes, including inosine monophosphate dehydrogenase and adenylosuccinate synthetase, to regulate nucleotide synthesis and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Inosinic Acid: The parent compound from which 5’-inosinic acid, 2’-deoxy- is derived.
Xanthosine Monophosphate: An oxidation product of 5’-inosinic acid, 2’-deoxy-.
Deoxyadenosine Monophosphate: The precursor in the synthesis of 5’-inosinic acid, 2’-deoxy-
Uniqueness: 5’-Inosinic acid, 2’-deoxy- is unique due to its specific role in purine metabolism and its ability to participate in various biochemical reactions. Its deoxy form distinguishes it from other nucleotides, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H12N4O6P+ |
|---|---|
Molekulargewicht |
315.20 g/mol |
IUPAC-Name |
hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]-oxophosphanium |
InChI |
InChI=1S/C10H11N4O6P/c15-5-1-7(20-6(5)2-19-21(17)18)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H-,11,12,16,17,18)/p+1/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
ACENHZJRCWVNEU-RRKCRQDMSA-O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO[P+](=O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO[P+](=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)







![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)

![11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro-](/img/structure/B12095510.png)

![5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12095519.png)

